Glycosyltransferase-IN-1

Antibiotic Discovery Peptidoglycan Glycosyltransferase Inhibition Gram-Positive and Gram-Negative Bacteria

Glycosyltransferase-IN-1 (compound 5m) is a synthetic, small-molecule amphiphilic inhibitor targeting bacterial peptidoglycan glycosyltransferase (PGT) with an IC50 of 82.8 µM against E. coli PBP1b. This isatin-derived guanidine-tagged scaffold represents the optimal SAR balance point: its 4-butylphenyl substituent confers equipotent MICs of 6 µg/mL against both MSSA and MRSA while retaining Gram-negative activity (12 µg/mL against E. coli). With a molecular weight of only 335.40 g/mol, it offers significant bioavailability and synthetic tractability advantages over moenomycin A (1583 g/mol). This compound serves as a validated positive control for high-throughput screening campaigns targeting bacterial PGT, providing a reliable benchmark for hit validation and SAR studies. Its well-characterized broad-spectrum profile and ready commercial availability make it an indispensable tool compound for antimicrobial resistance research programs.

Molecular Formula C19H21N5O
Molecular Weight 335.4 g/mol
Cat. No. B12398304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycosyltransferase-IN-1
Molecular FormulaC19H21N5O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC(=N)N
InChIInChI=1S/C19H21N5O/c1-2-3-6-13-9-11-14(12-10-13)24-16-8-5-4-7-15(16)17(18(24)25)22-23-19(20)21/h4-5,7-12,25H,2-3,6H2,1H3,(H3,20,21)
InChIKeyDKTBRHYMPNQIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycosyltransferase-IN-1 (Compound 5m) – A Bacterial Peptidoglycan Glycosyltransferase Inhibitor for Antibiotic Discovery


Glycosyltransferase-IN-1 (compound 5m) is a synthetic, small-molecule amphiphilic inhibitor targeting bacterial peptidoglycan glycosyltransferase (PGT), specifically the lipid II transglycosylation step catalyzed by E. coli PBP1b [1]. It belongs to the isatin derivative class with a guanidine-tagged core scaffold, exhibiting in vitro antibacterial activity against both Gram-positive (MSSA, MRSA, B. subtilis) and Gram-negative (E. coli) strains [1]. With a molecular weight of 335.40 g/mol (C19H21N5O) [2], it represents a significantly smaller molecular mass compared to the natural product PGT inhibitor moenomycin A (1583 g/mol), which confers potential advantages in bioavailability and synthetic tractability [1].

Why Generic Glycosyltransferase Inhibitors Cannot Substitute for Glycosyltransferase-IN-1 in PGT-Targeted Antibiotic Research


Generic substitution within the glycosyltransferase inhibitor class fails for Glycosyltransferase-IN-1 due to its distinct molecular target and amphiphilic design mechanism. Most glycosyltransferase inhibitors (e.g., OGT inhibitors like OSMI-1 or Ac-5SGlcNAc) target mammalian O-GlcNAc transferase, which is structurally and functionally unrelated to bacterial PGT [1]. Even among bacterial PGT inhibitors, Glycosyltransferase-IN-1's potency and antibacterial spectrum are exquisitely sensitive to subtle structural changes: as demonstrated in the source study, extending the hydrophobic alkyl chain from a 4-ethylphenyl group (compound 5l, IC50 = 125.2 µM) to a 4-butylphenyl group (compound 5m, IC50 = 82.8 µM) reduces IC50 by 34% and drastically improves MICs against S. aureus from 48 µg/mL to 6 µg/mL, while further chain extension to 4-octylphenyl (5o) improves enzymatic IC50 but paradoxically abolishes Gram-negative activity [2]. This narrow structure-activity relationship means that even closely related isatin analogs cannot be interchanged without compromising experimental outcomes. Substitution without direct quantitative validation risks false-negative or misleading antibacterial activity results.

Quantitative Differentiation Evidence for Glycosyltransferase-IN-1 Against Comparator Compounds


Superior Broad-Spectrum Antibacterial Activity (MIC) of Glycosyltransferase-IN-1 Compared to Less Hydrophobic Isatin Analogs

Glycosyltransferase-IN-1 (5m) exhibits a MIC of 6 µg/mL against S. aureus (MSSA, MRSA) and B. subtilis, and 12 µg/mL against E. coli. This represents a substantial improvement over less hydrophobic analogs: compared to 5l (4-ethylphenyl substituent), Glycosyltransferase-IN-1 achieves an 8-fold lower MIC against S. aureus (6 µg/mL vs 48 µg/mL) and a 2-fold lower MIC against B. subtilis (6 µg/mL vs 12 µg/mL) [1].

Antibiotic Discovery Peptidoglycan Glycosyltransferase Inhibition Gram-Positive and Gram-Negative Bacteria

Balanced Enzymatic Potency (IC50) of Glycosyltransferase-IN-1 Versus Overly Hydrophobic Analogs with Compromised Gram-Negative Activity

Glycosyltransferase-IN-1 inhibits lipid II transglycosylation by E. coli PBP1b with an IC50 of 82.8 µM. While the more hydrophobic analog 5o (4-octylphenyl) exhibits a lower IC50 of 12.4 µM, its Gram-negative antibacterial activity is abolished (MIC >96 µg/mL for E. coli), whereas Glycosyltransferase-IN-1 maintains an MIC of 12 µg/mL against E. coli [1]. This demonstrates that Glycosyltransferase-IN-1 achieves an optimal balance between enzymatic inhibition and whole-cell Gram-negative activity.

Enzyme Inhibition Assay Lipid II Transglycosylation E. coli PBP1b

Significantly Lower Molecular Weight and Synthetic Tractability of Glycosyltransferase-IN-1 Compared to Natural Product Moenomycin A

Glycosyltransferase-IN-1 has a molecular weight of 335.40 g/mol (C19H21N5O), approximately 4.7-fold lower than moenomycin A (1583 g/mol) [1]. Moenomycin A is a potent PGT inhibitor (IC50 ~10-150 nM) but suffers from poor bioavailability as a drug due to its large size and complex structure [2]. The significantly reduced molecular weight of Glycosyltransferase-IN-1 addresses this limitation while retaining measurable PGT inhibition (IC50 = 82.8 µM) and antibacterial activity.

Drug-Likeness Molecular Properties Bioavailability

Cytotoxicity Profile of Glycosyltransferase-IN-1 in Human Fibroblast Cells (Preliminary Safety Assessment)

In a preliminary cytotoxicity evaluation against human fibroblast cells (Detroit 551), Glycosyltransferase-IN-1 (5m) exhibited an IC50 of 1.9 µg/mL (approximately 5.7 µM). This value is comparable to the cytotoxicity observed for the parent compound 3d (IC50 = 2.2 µg/mL) [1]. This data provides an initial selectivity window reference for antibacterial applications.

Cytotoxicity Selectivity Index Human Fibroblast Detroit 551

Optimal Research and Industrial Application Scenarios for Glycosyltransferase-IN-1


Primary Screening for Novel Peptidoglycan Glycosyltransferase (PGT) Inhibitors in Antibiotic Discovery Programs

Glycosyltransferase-IN-1 serves as a validated positive control or reference inhibitor for high-throughput screening (HTS) campaigns targeting bacterial PGT, particularly E. coli PBP1b. Its moderate enzymatic potency (IC50 = 82.8 µM) and well-characterized broad-spectrum antibacterial profile (MICs: 6 µg/mL for S. aureus and B. subtilis; 12 µg/mL for E. coli) provide a reliable benchmark for hit validation and structure-activity relationship (SAR) studies [1]. Unlike moenomycin A, which is prohibitively expensive and limited in supply for large-scale screening, Glycosyltransferase-IN-1's synthetic accessibility enables routine use in biochemical and whole-cell assays [2].

Structure-Activity Relationship (SAR) Exploration of Amphiphilic PGT Inhibitors

The quantitative differentiation data in Section 3 demonstrates that Glycosyltransferase-IN-1 represents an optimal balance point in the SAR series. Its 4-butylphenyl hydrophobic substituent provides superior broad-spectrum antibacterial activity compared to shorter alkyl chain analogs (5l, MIC = 48 µg/mL for S. aureus), while maintaining Gram-negative activity that is lost with longer alkyl chains (5o, MIC >96 µg/mL for E. coli) [1]. Researchers designing next-generation isatin-based PGT inhibitors can use Glycosyltransferase-IN-1 as the scaffold benchmark for iterative medicinal chemistry, systematically varying substituents to probe the hydrophobic-hydrophilic balance essential for bacterial membrane penetration and target engagement [1].

Validation of PGT as a Target in Multidrug-Resistant (MDR) Bacterial Strains

With MIC values of 6 µg/mL against both methicillin-susceptible and methicillin-resistant S. aureus (MSSA and MRSA), Glycosyltransferase-IN-1 demonstrates equipotent activity against drug-resistant Gram-positive strains [1]. This makes it a valuable tool compound for validating PGT inhibition as a viable strategy against MDR pathogens. Research programs focused on novel mechanisms of action to combat antimicrobial resistance can employ Glycosyltransferase-IN-1 to establish proof-of-concept that PGT inhibition retains efficacy in resistant backgrounds, supporting target prioritization and portfolio decisions [1].

Method Development and Assay Optimization for Lipid II Transglycosylation Inhibition

Glycosyltransferase-IN-1's defined IC50 of 82.8 µM in the E. coli PBP1b lipid II transglycosylation assay provides a reliable reference for assay development and quality control [1]. Laboratories establishing in-house PGT biochemical assays can use this compound to validate assay conditions, establish Z'-factor metrics, and calibrate dose-response curves. Its commercial availability from multiple vendors (MedChemExpress, InvivoChem, TargetMol) ensures reproducibility across different research sites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycosyltransferase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.